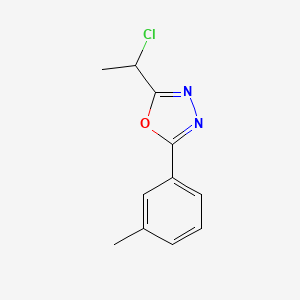

2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

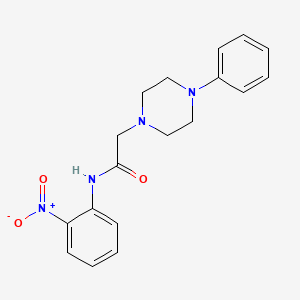

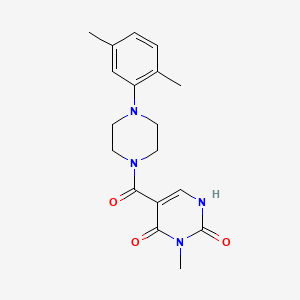

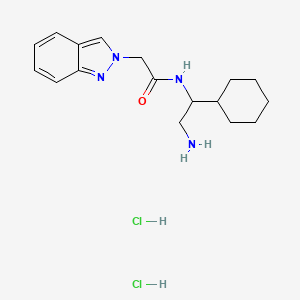

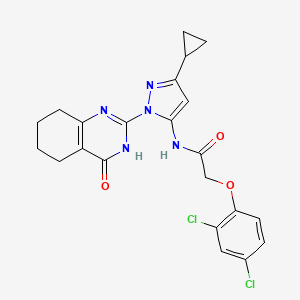

The compound “2-(1-Chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a chloroethyl group and a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring is likely to contribute to the compound’s stability and may influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring, the chloroethyl group, and the methylphenyl group could influence its polarity, solubility, and reactivity .科学的研究の応用

Green Synthesis Methods

One notable advancement is the development of green synthetic methods for preparing 2-aryl-1,3,4-oxadiazoles, highlighting an eco-friendly approach that features high yields, simplicity in purification, water as the reaction medium, energy efficiency, and no need for catalysts. This method emphasizes sustainability in chemical synthesis processes (Zhu et al., 2015).

Anticancer Potential

The 1,3,4-oxadiazole derivatives have been identified as potential anticancer agents, with specific compounds inducing apoptosis in cancer cell lines. This discovery opens pathways for the development of novel cancer therapies targeting apoptosis mechanisms (Zhang et al., 2005).

Corrosion Inhibition

Another application area is in the field of corrosion science, where oxadiazole derivatives have been utilized as corrosion inhibitors for metals. Their efficiency in preventing metal dissolution in corrosive environments demonstrates their potential in extending the life span of metal-based structures (Kalia et al., 2020).

Photoluminescent Materials

The synthesis and characterization of new mesogens containing 1,3,4-oxadiazole fluorophores for photoluminescent properties have been explored. These compounds exhibit potential applications in the development of optoelectronic devices due to their luminescent characteristics (Han et al., 2010).

Antimicrobial Activity

Studies have also focused on the antimicrobial evaluation of 1,3,4-oxadiazole derivatives. These compounds have shown significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Jafari et al., 2017).

Novel Synthesis Approaches

Research has been conducted on novel one-pot, four-component condensation reactions as an efficient approach for synthesizing fully substituted 1,3,4-oxadiazole derivatives. This method offers a streamlined synthesis process, potentially speeding up the production of these compounds for various applications (Ramazani & Rezaei, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1-chloroethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-4-3-5-9(6-7)11-14-13-10(15-11)8(2)12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYFDWVUKKTIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)

![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)

![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)